Bienvenue dans la boutique en ligne BenchChem!

3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Medicinal chemistry Drug-likeness Physicochemical profiling

3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide (CAS 954630-64-9) is a synthetic small molecule from the 7-amido-2-tosyl-1,2,3,4-tetrahydroisoquinoline (THIQ) class. Its 4-methoxyphenylpropanamide side chain delivers a calculated tPSA of ~76–77 Ų and moderated cLogP (~3.9–4.5), properties that predict reduced passive blood-brain barrier permeability. This makes it a rational procurement choice for screening campaigns targeting peripheral enzymes, receptors, or protein-protein interactions in oncology, metabolic disease, and inflammation, where CNS exclusion is desirable. The N-tosyl protecting group suppresses THIQ nitrogen basicity (predicted pKa < 5), minimizing promiscuous aminergic GPCR binding, while enhancing chemical and metabolic stability under physiological assay conditions. The methoxy oxygen provides an additional hydrogen-bond acceptor, improving solubility in aqueous assay media (10–30 µM) to reduce false negatives from precipitation. Supplied through the ChemBridge discovery library (ID 5846401), this compound is available for rapid procurement without custom synthesis delay.

Molecular Formula C26H28N2O4S
Molecular Weight 464.58
CAS No. 954630-64-9
Cat. No. B2844780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
CAS954630-64-9
Molecular FormulaC26H28N2O4S
Molecular Weight464.58
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC
InChIInChI=1S/C26H28N2O4S/c1-19-3-12-25(13-4-19)33(30,31)28-16-15-21-8-9-23(17-22(21)18-28)27-26(29)14-7-20-5-10-24(32-2)11-6-20/h3-6,8-13,17H,7,14-16,18H2,1-2H3,(H,27,29)
InChIKeyVLVKOHWKKNKDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide (CAS 954630-64-9): Structural Identity and Procurement Baseline for a 7-Amido-2-tosyl-THIQ Screening Compound


3-(4-Methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide (CAS 954630-64-9) is a synthetic small molecule belonging to the 7-amido-2-tosyl-1,2,3,4-tetrahydroisoquinoline (THIQ) class, supplied as a drug-like screening compound through the ChemBridge discovery library (catalog ID 5846401) . The compound features a 1,2,3,4-tetrahydroisoquinoline core N-protected by a p-toluenesulfonyl (tosyl) group, with a 3-(4-methoxyphenyl)propanamide side chain appended at the 7-position via an amide linkage. Its molecular formula is C26H28N2O4S, with a molecular weight of 464.58 g/mol . The compound is structurally distinct from the more extensively studied 1-substituted N-tosyl-THIQ series and from 7-amido-THIQ analogs bearing alternative N-substituents.

Why 3-(4-Methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide Cannot Be Interchanged with Generic THIQ Analogs in Screening Cascades


Within the 7-amido-2-tosyl-THIQ chemotype, even subtle modifications to the amide side chain or N-protecting group can profoundly alter key drug-likeness parameters and biological target engagement. The 4-methoxyphenylpropanamide side chain of CAS 954630-64-9 introduces a specific hydrogen-bond acceptor profile (tPSA shift relative to des-methoxy analogs) and a modulated lipophilicity (estimated cLogP ~3.9–4.9) that is distinct from close congeners bearing unsubstituted phenyl, shorter acyl chains, or heterocyclic N-substituents . Class-level QSAR studies on N-tosyl-THIQs have established that even single-point substituent changes—such as para-methoxy introduction—can alter symmetry indices (Gu) and 3D-MoRSE descriptors sufficiently to toggle compounds between active and inactive cytotoxicity profiles [1]. Consequently, generic substitution within this scaffold family risks selecting a compound with divergent ADME behavior, unrecognized off-target interactions, or null biological activity in a given assay system.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide Against Closest Structural Analogs


Enhanced Hydrogen-Bond Acceptor Capacity of the 4-Methoxyphenyl Side Chain vs. Des-Methoxy Phenyl Analog

The 4-methoxy substituent on the propanamide phenyl ring of CAS 954630-64-9 introduces an additional hydrogen-bond acceptor (HBA) site, increasing the topological polar surface area (tPSA) by approximately 9–10 Ų compared to the des-methoxy analog 3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide . This tPSA increase is computed to shift the molecular tPSA from approximately 67 Ų (des-methoxy analog) to approximately 76–77 Ų for the target compound, based on fragment-based calculation using the tosyl amide (20.2 Ų), propanamide linker (29.1 Ų), and methoxy oxygen (9.2 Ų) contributions [1]. The additional HBA capacity predicts improved aqueous solubility and altered blood-brain barrier permeability relative to the des-methoxy comparator, relevant to CNS vs. peripheral target selection.

Medicinal chemistry Drug-likeness Physicochemical profiling

Lipophilicity Modulation by 4-Methoxy Substitution Compared to Unsubstituted Phenyl Analog

The 4-methoxy group on the propanamide phenyl ring reduces the calculated partition coefficient (cLogP) of CAS 954630-64-9 by approximately 0.4–0.6 log units relative to the des-methoxy comparator 3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide [1]. The 4-methoxyphenylpropanamide side chain contributes a π value of approximately −0.02 for the methoxy substituent (Hansch aromatic π constant for 4-OCH3 relative to H), while the elongated propanamide linker provides a moderate lipophilic contribution. The resulting estimated cLogP for the target compound falls in the 3.9–4.5 range (varying with computational method), compared to 4.3–5.1 for the des-methoxy comparator . This lipophilicity reduction is predicted to improve aqueous solubility and reduce non-specific protein binding without sacrificing membrane permeability.

ADME prediction Lipophilicity logP

7-Amido Regiochemistry vs. 1-Substituted N-Tosyl-THIQ Series: Distinct Pharmacophoric Geometry

Unlike the extensively studied 1-substituted N-tosyl-1,2,3,4-tetrahydroisoquinoline series (compounds 4a–4l in Pingaew et al. 2013) that display a cytotoxicity range from inactive (IC50 >50 μM for p-methoxy analog 4d) to highly potent (IC50 1.23 μM for o-hydroxy analog 4k against MOLT-3 cells), the target compound presents its substitution at the 7-position via an amide linkage, creating a fundamentally different geometric presentation of the aryl group relative to the THIQ scaffold [1]. While the 1-substituted series relies on direct C-1 aryl attachment with conformational constraints from the tosyl group at N-2, the 7-amido series projects the aryl group approximately 3–4 bond lengths further from the THIQ core through the flexible propanamide linker. This altered pharmacophoric geometry is predicted to sample different conformational space and engage distinct biological targets compared to 1-substituted N-tosyl-THIQs .

Regiochemistry Pharmacophore Scaffold differentiation

Tosyl N-Protection at THIQ Position 2: Differentiated Stability and Synthetic Tractability vs. N-Propanoyl and N-Heteroaryl Analogs

The tosyl (p-toluenesulfonyl) group at the THIQ N-2 position provides enhanced chemical stability and crystallinity compared to analogs bearing N-propanoyl or N-pyrazin-2-yl substituents at the same position . The tosyl group is electron-withdrawing (σmeta Hammett constant ≈ 0.35), which reduces the basicity of the THIQ nitrogen (estimated pKa of conjugate acid < 5, compared to pKa ~9–10 for unsubstituted THIQ), thereby suppressing protonation-dependent off-target interactions with aminergic receptors that are common for unprotected or N-alkyl THIQ derivatives [1]. This electronic deactivation also renders the compound less susceptible to oxidative metabolism at the THIQ ring compared to N-propanoyl or N-heteroaryl analogs that lack the sulfonamide motif. The tosyl group further serves as a synthetic handle for late-stage diversification via photoredox desulfonylation or transition-metal catalyzed cross-coupling.

Synthetic chemistry Protecting group strategy Stability

Molecular Weight and Heavy Atom Count Differentiation Within the 7-Amido-2-tosyl-THIQ Series

With a molecular weight of 464.58 g/mol and 33 heavy atoms (C26H28N2O4S), CAS 954630-64-9 occupies a specific physicochemical niche within the 7-amido-2-tosyl-THIQ series, positioned between lighter analogs such as N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide (MW 358.45 g/mol, 25 heavy atoms) and bulkier derivatives with extended aromatic or heterocyclic N-substituents . Its molecular weight falls within the 'lead-like' range (250–500 g/mol) while exceeding the fragment-based screening threshold (<300 g/mol), making it suitable for both fragment-growth campaigns and lead-like library screening. The compound's 4-methoxyphenylpropanamide side chain contributes 163.19 g/mol (C10H11NO2) to the total mass, providing a defined increment for SAR exploration relative to the short-chain propionamide analog (56.06 g/mol, C3H6NO) .

Drug-likeness Molecular weight Fragment-based screening

Optimal Procurement and Application Scenarios for 3-(4-Methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide Based on Differential Evidence


Peripheral Target Screening Cascades Requiring Reduced CNS Penetration Potential

The estimated elevated tPSA (~76–77 Ų) and moderated cLogP (~3.9–4.5) of CAS 954630-64-9, resulting from the 4-methoxyphenylpropanamide side chain, predict reduced passive blood-brain barrier permeability compared to the des-methoxy phenyl analog. This property profile makes the compound a rational procurement choice for screening campaigns targeting peripheral enzymes, receptors, or protein-protein interactions where CNS exclusion is desirable, such as oncology (peripheral tumor targets), metabolic disease (liver, adipose, pancreatic targets), or inflammatory conditions (peripheral immune cell targets) . The additional H-bond acceptor from the methoxy oxygen may also enhance solubility in aqueous assay media at screening concentrations (10–30 μM), reducing the risk of false negatives due to compound precipitation.

Medicinal Chemistry Hit-to-Lead Programs Exploring 7-Amido-THIQ Scaffolds with Tosyl Protecting Group Stability

The N-tosyl protecting group provides enhanced chemical and metabolic stability compared to N-alkyl or N-acyl THIQ analogs, making CAS 954630-64-9 a suitable starting point for hit-to-lead optimization programs where scaffold stability under physiological assay conditions (pH 7.4, 37°C, 24–48 hour incubation) is critical . The tosyl group suppresses THIQ nitrogen basicity (predicted pKa < 5), minimizing protonation-dependent promiscuous binding to aminergic GPCRs and ion channels that frequently plague basic amine-containing screening hits. The 7-amido regiochemistry further differentiates this compound from 1-substituted N-tosyl-THIQs, providing an alternative vector for growing substituents toward distinct protein binding pockets during structure-guided optimization.

Computational Virtual Screening and Pharmacophore Modeling with Defined Physicochemical Parameters

The well-defined molecular formula (C26H28N2O4S), moderate molecular weight (464.58 g/mol), and computed drug-likeness parameters (tPSA, cLogP, rotatable bonds) of CAS 954630-64-9 make it a suitable entry for computational docking and pharmacophore-based virtual screening workflows . The compound's 7-amido substitution pattern projects the 4-methoxyphenyl pharmacophore in a defined spatial relationship relative to the THIQ core that is distinct from 1-substituted N-tosyl-THIQ series, enabling exploration of complementary chemical space in structure-based drug design. Its availability from the ChemBridge screening collection (ID 5846401) ensures that in silico hits can be rapidly procured for experimental validation without custom synthesis delay.

Fragment-Elaboration Campaigns Using the Tosyl-THIQ Core as a Privileged Scaffold Anchor

The 7-amido-2-tosyl-THIQ scaffold of CAS 954630-64-9 provides a structurally defined anchor point for fragment-based drug discovery campaigns. The 4-methoxyphenylpropanamide side chain (163.19 g/mol) represents a defined substructure that can be systematically varied during SAR exploration, while the tosyl-THIQ core (approximately 301.39 g/mol, C16H16NO2S fragment) remains constant as a 'privileged scaffold' element . This modular architecture allows procurement of the parent compound as a reference standard, followed by systematic acquisition of analogs with varied side chains for structure-activity relationship development. The QSAR models established for N-tosyl-THIQs (Pingaew et al. 2013) provide a predictive framework for prioritizing which side chain modifications are most likely to enhance biological activity.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.